4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Description
4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid (CAS: 949393-13-9) is a heterocyclic compound featuring a benzoic acid moiety linked to a 1,3,4-oxadiazole ring substituted with a 3-methylphenyl group. Its molecular formula is C₁₆H₁₂N₂O₃, with a molecular weight of 280.28 g/mol . The compound’s structure (SMILES: CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O) highlights the oxadiazole core as a key pharmacophore, often associated with biological activity in medicinal chemistry .
Synthesis of this compound involves coupling reactions between intermediates such as (R)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine and substituted benzoic acids. Key steps include acylation, cyclization in POCl₃, and ester hydrolysis to yield the carboxylic acid .
Properties
IUPAC Name |
4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-3-2-4-13(9-10)15-18-17-14(21-15)11-5-7-12(8-6-11)16(19)20/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNZNMMMQDMRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzohydrazide with 4-carboxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under standard acid-catalyzed conditions. For example:
This reaction is critical for modifying solubility and bioavailability. Yields typically range from 70% to 90% depending on the alcohol used .
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole ring participates in nucleophilic substitution reactions at the C-2 position. For instance, treatment with amines or thiols displaces the oxadiazole oxygen:
Phosphorus oxychloride (POCl₃) is commonly used as a catalyst, with reactions conducted at 80–100°C for 4–6 hours .
Cycloaddition Reactions
The oxadiazole ring acts as a dienophile in Diels-Alder reactions. For example:
This reactivity enables the synthesis of complex heterocyclic systems. Reaction conditions typically involve refluxing in toluene or xylene .
Salt Formation with Bases
The carboxylic acid forms salts with inorganic or organic bases, enhancing water solubility:
Alkali metal salts (e.g., Na⁺, K⁺) are commonly reported for pharmaceutical applications .
Table 1: Key Reaction Conditions and Outcomes
Functionalization via Aromatic Substitution
Electrophilic substitution on the 3-methylphenyl group is feasible under Friedel-Crafts conditions. For example:
Nitration and bromination have been reported, with regioselectivity influenced by steric and electronic factors .
Hydrolysis of the Oxadiazole Ring
Under strong acidic or basic conditions, the oxadiazole ring hydrolyzes to form hydrazide derivatives:
This reaction is pivotal in metabolite studies .
The compound’s reactivity is central to its utility in medicinal chemistry, particularly in designing prodrugs and enzyme inhibitors. Future research should explore catalytic asymmetric reactions and green chemistry approaches to optimize these transformations.
Scientific Research Applications
Anticancer Properties
Numerous studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer activity. Specifically:
- Mechanism of Action : The oxadiazole ring can interfere with various cellular processes by inhibiting enzymes involved in tumor growth and survival.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the oxadiazole structure significantly influenced its potency against cancer cell lines. For instance, compounds showed up to 50% reduction in viability of MCF-7 breast cancer cells at concentrations as low as 10 µM after 48 hours of treatment.
| Cancer Cell Line | Concentration (µM) | Viability Reduction (%) |
|---|---|---|
| MCF-7 | 10 | 50 |
| HCT116 | 20 | 40 |
Antimicrobial Activity
The compound also exhibits promising antimicrobial effects against various pathogens:
- Minimum Inhibitory Concentration (MIC) studies have shown effective activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential for development into new antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects:
- Mechanism of Action : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Research Findings : In vitro studies indicate that the compound can significantly reduce inflammation markers in cell cultures, suggesting its utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Chlorine Substitution : Chlorinated derivatives (e.g., 8s) show moderate yields (69%) and potent inhibitory activity against Rho/Myocardin-related transcription factors, suggesting halogenation enhances target binding .
- Biological Activity : While this compound lacks reported bioactivity, its structural analogs with hydroxyphenyl or nitro groups (e.g., compound 4) demonstrate antimicrobial properties, indicating the oxadiazole scaffold’s versatility .
Functional Group Modifications
Biological Activity
4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, synthesis, and therapeutic applications.
- Molecular Formula : C19H19N3O2
- Molar Mass : 321.37 g/mol
- CAS Number : 665025-72-9
Synthesis Methods
The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic conditions. Standard methods include:
- Condensation Reactions : Reacting 3-methylbenzohydrazide with benzoic acid derivatives.
- Cyclization : Formation of the oxadiazole ring through dehydration reactions involving hydrazones and carboxylic acids.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance:
- A study demonstrated that derivatives of oxadiazole showed potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Anticancer Activity
Numerous studies have explored the anticancer potential of oxadiazole derivatives:
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell mitosis. This leads to apoptosis in cancer cells by activating caspases and disrupting cell cycle progression .
- Cell Line Studies : In vitro studies using human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) have reported IC50 values in the micromolar range, indicating potent cytotoxic effects .
Case Studies
- Study on Anticancer Activity : A recent investigation assessed the effects of various oxadiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed a significant increase in apoptotic cells as measured by annexin V-FITC staining .
- Antimicrobial Screening : Another study evaluated a series of oxadiazole derivatives against a panel of microorganisms. The results highlighted that certain structural modifications enhanced antimicrobial efficacy significantly compared to standard antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound targets key enzymes involved in cell proliferation such as topoisomerases and histone deacetylases.
- Signal Transduction Pathways : It modulates pathways like MAPK/ERK, leading to reduced cell survival and enhanced apoptosis in malignant cells.
Data Summary
Q & A
Q. What are the standard synthetic routes for preparing 4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid?
The compound is typically synthesized via cyclization of hydrazide precursors. A general protocol involves:
- Hydrazide formation : Reacting methyl 4-(hydrazinecarbonyl)benzoate with 3-methylbenzoyl chloride under reflux in ethanol .
- Oxadiazole cyclization : Treating the intermediate with phosphorous oxychloride (POCl₃) or thionyl chloride (SOCl₂) at 60–80°C for 4–6 hours. Reaction completion is monitored via thin-layer chromatography (TLC) using hexane/ethyl acetate (1:1) as the mobile phase .
- Purification : The crude product is precipitated by adding ice-cold water, filtered, and recrystallized from methanol to achieve >95% purity .
Q. What spectroscopic methods are used to confirm the structure of this compound?
Key characterization techniques include:
- ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons of benzoic acid) and δ 2.4 ppm (methyl group on the phenyl ring) confirm substituent positions .
- IR spectroscopy : Stretching frequencies at ~1700 cm⁻¹ (C=O of benzoic acid) and 1600 cm⁻¹ (C=N of oxadiazole) validate functional groups .
- Mass spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (C₁₆H₁₂N₂O₃, ~280 g/mol) confirm the molecular formula .
Q. What safety precautions are required when handling this compound?
While specific safety data for this compound are limited, analogous 1,3,4-oxadiazoles require:
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential irritant vapors (e.g., SOCl₂ or POCl₃) .
- First aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Replacing ethanol with dimethylformamide (DMF) increases cyclization efficiency due to higher polarity .
- Catalyst screening : Adding a catalytic amount of pyridine accelerates hydrazide activation, reducing reaction time to 2–3 hours .
- Temperature control : Maintaining 70°C ± 2°C minimizes side products (e.g., open-chain byproducts) .
Q. How do crystallographic studies inform the molecular interactions of this compound?
Single-crystal X-ray diffraction of analogous oxadiazoles reveals:
Q. What methodologies are used to evaluate its potential biological activity?
Q. How can contradictions in spectral or biological data across studies be resolved?
- Batch consistency : Verify purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) to confirm structural assignments .
Data Contradiction Analysis
Q. Why might reported melting points vary across studies?
- Polymorphism : Different recrystallization solvents (e.g., methanol vs. ethanol) can produce polymorphs with distinct melting ranges .
- Impurities : Traces of unreacted hydrazide or solvents may depress melting points. Repurification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How do substituent positions on the phenyl ring affect bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
